In-depth Technical Guide: ML206, a Modulator of Lipid Storage
In-depth Technical Guide: ML206, a Modulator of Lipid Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML206 is a small molecule chemical probe identified through high-throughput screening as a modulator of lipid storage. While its detailed mechanism of action and direct molecular target are not extensively characterized in publicly available literature, it serves as a valuable tool for studying the biological processes governing lipid droplet formation and accumulation. This guide provides a summary of the available information on ML206, including its chemical properties and biological activity, to support its use in further research into lipid metabolism and associated diseases.
Introduction to ML206
ML206 emerged from the National Institutes of Health (NIH) Molecular Libraries Program, which aims to provide researchers with small molecule probes to investigate novel areas of biology. Chemical probes are essential for dissecting complex cellular processes, and ML206 offers a means to pharmacologically perturb lipid storage. Understanding the regulation of lipid droplets is of significant interest due to their role in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.
Chemical and Physical Properties
A summary of the key chemical and physical properties of ML206 is presented in Table 1. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value |
| IUPAC Name | 4-(3,4-dichlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine |
| Molecular Formula | C14H9Cl2F3N4S |
| Molecular Weight | 409.2 g/mol |
| CAS Number | 1281679-66-8 |
| PubChem CID | 46849888 |
| PubChem SID | 87164860 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of ML206. This table summarizes the key identifiers and physical properties of the ML206 chemical probe.
Biological Activity and Quantitative Data
ML206 was identified for its ability to modulate lipid storage in a cell-based assay. The primary quantitative data available for ML206 pertains to its potency in this initial screen.
| Parameter | Value | Assay Description |
| IC50 | 7.9 µM | Inhibition of lipid droplet accumulation in a primary screening assay. |
Table 2: In Vitro Activity of ML206. This table presents the reported half-maximal inhibitory concentration (IC50) of ML206 in its primary identification assay.
Experimental Protocols
While a detailed, step-by-step protocol for the original high-throughput screen is not fully available, a generalized workflow for assessing the impact of chemical compounds on lipid droplet formation is provided below. This can be adapted for use with ML206 in various cell types.
General Protocol for Cellular Lipid Droplet Staining
This protocol outlines a common method for visualizing and quantifying lipid droplets in cultured cells treated with compounds like ML206.
Materials:
-
Cell line of interest (e.g., Huh7, 3T3-L1)
-
Cell culture medium and supplements
-
ML206 (or other test compounds) dissolved in DMSO
-
Oleic acid (or other lipid challenge)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Nile Red or BODIPY™ 493/503 staining solution
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a density that allows for optimal growth and treatment.
-
Compound Treatment: The following day, treat the cells with a dilution series of ML206. Include appropriate vehicle (DMSO) and positive/negative controls.
-
Lipid Loading (Optional): To induce lipid droplet formation, cells can be co-treated with oleic acid complexed to bovine serum albumin (BSA).
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for compound activity and lipid accumulation.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then incubate with the Nile Red or BODIPY™ 493/503 staining solution to visualize neutral lipids. A DAPI counterstain can be included to label the nuclei.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the number, size, and intensity of lipid droplets per cell using image analysis software.
Mandatory Visualizations
Experimental Workflow for Lipid Droplet Modulation Assay
The following diagram illustrates a typical workflow for screening and identifying modulators of lipid storage, the process through which ML206 was likely discovered.
